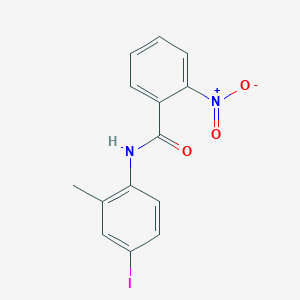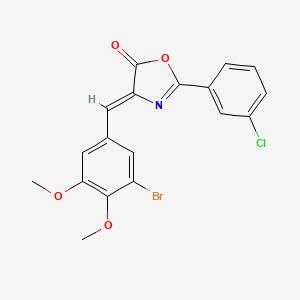
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide, also known as INB-28, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-nitrobenzamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and survival pathways. It has been shown to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. N-(4-iodo-2-methylphenyl)-2-nitrobenzamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been demonstrated to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of various oncogenes. In animal models of neurodegenerative diseases, it has been found to have neuroprotective effects, reduce inflammation, and improve cognitive function. Additionally, N-(4-iodo-2-methylphenyl)-2-nitrobenzamide has been shown to have anti-inflammatory effects, reducing the expression of various pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity towards its target enzymes and proteins. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the study of N-(4-iodo-2-methylphenyl)-2-nitrobenzamide. One potential direction is the development of new derivatives of N-(4-iodo-2-methylphenyl)-2-nitrobenzamide with improved efficacy and safety profiles. Another potential direction is the investigation of N-(4-iodo-2-methylphenyl)-2-nitrobenzamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-iodo-2-methylphenyl)-2-nitrobenzamide for therapeutic use. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-iodo-2-methylphenyl)-2-nitrobenzamide in humans.
Méthodes De Synthèse
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide can be synthesized through a series of chemical reactions starting from 2-nitrobenzaldehyde and 4-iodo-2-methylbenzene. The synthesis involves the use of various reagents and catalysts, including acetic anhydride, sodium acetate, and palladium on carbon. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, N-(4-iodo-2-methylphenyl)-2-nitrobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Additionally, N-(4-iodo-2-methylphenyl)-2-nitrobenzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3/c1-9-8-10(15)6-7-12(9)16-14(18)11-4-2-3-5-13(11)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBHPOFQLZFQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6056187.png)

![N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B6056205.png)

![4-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056213.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6056221.png)
![1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B6056229.png)

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)

![1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6056295.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine](/img/structure/B6056301.png)